molecular formula C5H5NO3 B1395691 Methyl oxazole-2-carboxylate CAS No. 31698-88-1

Methyl oxazole-2-carboxylate

Cat. No.: B1395691
CAS No.: 31698-88-1
M. Wt: 127.1 g/mol
InChI Key: GSKQTLDIWHGWSR-UHFFFAOYSA-N
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Description

Methyl oxazole-2-carboxylate (CAS 31698-88-1) is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C 5 H 5 NO 3 and a molecular weight of 127.10 g/mol, serves as a crucial precursor for the synthesis of a wide array of complex molecules . The oxazole ring is a privileged scaffold in drug discovery, and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . In synthetic chemistry, this compound is a valuable substrate in direct C-H arylation reactions, which are powerful methods for constructing biaryl structures without the need for pre-functionalized substrates . These palladium-catalyzed cross-coupling reactions enable regioselective functionalization at both the C-5 and C-2 positions of the oxazole ring, providing efficient access to diverse (hetero)aryloxazoles that are common structural units in natural products, pharmaceuticals, and materials . The ester functional group offers a handle for further derivatization, enhancing its utility as a synthetic intermediate. This product is intended for research applications only and is not intended for diagnostic or therapeutic use. Please refer to the available safety data prior to handling.

Properties

IUPAC Name

methyl 1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-8-5(7)4-6-2-3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKQTLDIWHGWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40701569
Record name Methyl 1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31698-88-1
Record name Methyl 1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Features:

  • Reagents: Thionyl chloride, phosphorus oxychloride
  • Conditions: Reflux in inert solvents such as dichloromethane or acetic acid
  • Yield: Moderate to high (50-85%)

Limitations:

  • Use of hazardous reagents
  • Extended reaction times
  • Difficult purification due to side products

Direct Cyclization from Carboxylic Acids Using Triflyl-Pyridinium Reagents

Recent innovations have introduced direct cyclization methods from carboxylic acids, bypassing the need for prior activation to acyl chlorides. A notable approach involves the use of triflyl-pyridinium reagents, such as DMAP-Tf, which facilitate in situ activation of carboxylic acids.

Research Findings:

  • Methodology: Activation of carboxylic acids with DMAP-Tf to generate acylpyridinium intermediates, which then react with isocyanoacetates to form oxazoles.
  • Reaction Conditions: Room temperature, dichloromethane as solvent, with bases like DMAP
  • Yields: Up to 96% for various substrates
  • Scalability: Demonstrated on gram scale with consistent yields
  • Reaction Scheme:
Carboxylic acid + DMAP-Tf → Acylpyridinium intermediate
→ Nucleophilic attack by isocyanoacetate
→ Cyclization to this compound

Notes:

  • The choice of base significantly influences yield, with DMAP providing optimal results.
  • Solvent effects are minimal among common solvents like DCM, DMSO, and THF.
  • The method tolerates various functional groups, including halogens, phenyl, and phosphine oxide groups.

Synthesis via 1,3-Dipolar Cycloaddition and Condensation Routes

Alternative routes involve cycloaddition of nitrile oxides with unsaturated compounds or condensation of β-diketones with hydroxylamine derivatives.

Recent Advances:

  • Rosa et al. reported regioselective synthesis starting from β-enamino ketoesters derived from 1,3-diketones and N,N-dimethylformamide dimethylacetal, followed by cycloaddition with hydroxylamine, yielding regioisomeric oxazoles with high selectivity.

Limitations:

  • Multi-step processes
  • Less suitable for large-scale synthesis
  • Lower overall yields compared to direct methods

Novel Rapid and Scalable Methods from Carboxylic Acids

A breakthrough reported by Chavan et al. in The Journal of Organic Chemistry (2025) describes a rapid, scalable synthesis directly from carboxylic acids using a triflylpyridinium reagent, which offers significant advantages:

Reaction Pathway:

  • Activation of carboxylic acid with triflyl reagent to generate acylpyridinium intermediate.
  • Nucleophilic attack by isocyanoacetate.
  • Cyclization to form this compound.

Data Table 2: Scope and Substrate Compatibility

Substrate Functional Groups Yield (%) Notes
Phenyl glyoxylic acid Aromatic, phenyl 92 High reactivity
Terephthalic acid Diacid High Excellent yield
Valproic acid Aliphatic 82 Bioactive derivative

Summary of Preparation Methods

Method Reagents Conditions Advantages Limitations
Acid activation + cyclization Thionyl chloride, reflux Moderate yields, hazardous reagents Well-established Hazardous, multi-step
Direct activation with triflyl-pyridinium DMAP-Tf, isocyanoacetates Room temp, short time High yield, scalable, functional group tolerant Requires specific reagents
Cycloaddition routes β-Diketones, hydroxylamine Multi-step Good regioselectivity Less scalable, lower yields
Recent rapid method Carboxylic acids + triflyl reagent 30 min, room temp Very high yield, scalable Reagent availability

Chemical Reactions Analysis

Types of Reactions: Methyl oxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution typically involves reagents like halogens or nitro groups under acidic conditions.

Major Products Formed:

    Oxidation: Oxazole-2-carboxylic acid.

    Reduction: Methyl oxazole-2-carbinol.

    Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

Methyl oxazole-2-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives have been utilized in developing drugs targeting neurological disorders, enhancing their efficacy and bioavailability. The compound's structure allows for modifications that can lead to improved pharmacological profiles.

Case Study: Neurological Drug Synthesis

  • A study demonstrated the synthesis of novel oxazole derivatives that exhibited activity against specific neurological targets. The incorporation of this compound in these syntheses facilitated the creation of compounds with enhanced bioactivity and selectivity .

Agricultural Chemicals

In agricultural chemistry, this compound is incorporated into formulations for herbicides and fungicides. Its effectiveness in pest management is coupled with a reduced environmental impact, making it a valuable component in sustainable agriculture.

Application Examples:

  • Herbicide Development: Research has shown that oxazole derivatives can improve the efficacy of existing herbicides, providing better control over weed populations while minimizing adverse effects on non-target species .

Biochemical Research

The compound is extensively used in biochemical research to study metabolic pathways and disease mechanisms. Its ability to mimic certain biological structures makes it a useful tool for investigating enzyme interactions and metabolic processes.

Research Insight:

  • A significant study utilized this compound to explore its role in metabolic pathways related to cancer progression, highlighting its potential as a lead compound for further drug development .

Material Science

This compound has potential applications in material science, particularly in developing advanced materials such as polymers and coatings. Its unique chemical properties contribute to materials with improved durability and resistance to environmental factors.

Material Development Case Study:

  • Researchers have explored the use of this compound in creating polymer composites that exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference compound. It aids in the accurate quantification of similar compounds during quality control processes in manufacturing.

Analytical Application:

  • The compound's stability and well-characterized properties allow it to serve as a benchmark in high-performance liquid chromatography (HPLC) methods for analyzing pharmaceutical products .

Comparative Analysis of Applications

The following table summarizes the applications of this compound across different fields:

Application AreaSpecific UsesBenefits
Pharmaceutical DevelopmentDrug synthesis for neurological disordersEnhanced efficacy and bioavailability
Agricultural ChemicalsHerbicides and fungicides formulationEffective pest management with low impact
Biochemical ResearchMetabolic pathway studiesInsights into disease mechanisms
Material ScienceAdvanced materials developmentImproved durability and environmental resistance
Analytical ChemistryStandard reference in HPLCAccurate quantification in quality control

Mechanism of Action

The mechanism of action of methyl oxazole-2-carboxylate varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs of methyl oxazole-2-carboxylate, highlighting substituent effects on properties and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Properties Synthesis Method (Yield) Ref.
Ethyl oxazole-2-carboxylate C₆H₇NO₃ 157.13 Ethyl ester, no ring substitution Intermediate in heterocyclic synthesis; limited bioactivity reported Esterification of oxazole-2-carboxylic acid
Ethyl 5-(4-sulfamoylphenyl)oxazole-2-carboxylate C₁₂H₁₂N₂O₅S 296.30 Sulfamoylphenyl group at C5 Carbonic anhydrase II inhibitor; enhanced electrophilicity due to electron-withdrawing group Multi-step synthesis from α-aminoacetophenone (N/A)
Methyl 5-methylbenzo[d]oxazole-2-carboxylate C₁₀H₉NO₃ 191.18 Benzene-fused oxazole, methyl at C5 Material science applications; high purity commercial availability (€56–569/g) Not specified
Methyl 5-chlorobenzo[d]oxazole-2-carboxylate C₉H₆ClNO₃ 211.60 Chloro substitution at C5 Research intermediate; irritant (H315, H319, H335 hazards) Column chromatography (EtOAc/hexane)
Ethyl 4-(4-(3-phenylpropoxy)benzamido)oxazole-2-carboxylate C₂₃H₂₄N₂O₅ 408.45 Amido and aryloxy substitutions Dual FXR/LTA4H modulator (28% yield) EDC∙HCl coupling, column chromatography (28%)

Physicochemical Properties

  • Solubility and Stability : Ethyl oxazole-2-carboxylate derivatives exhibit moderate solubility in polar solvents (e.g., MeOH, EtOAc) . Benzo[d]oxazole analogs, such as methyl 5-methylbenzo[d]oxazole-2-carboxylate, are stable at room temperature but require dry storage .
  • Hazard Profiles : Chloro-substituted derivatives (e.g., methyl 5-chlorobenzo[d]oxazole-2-carboxylate) pose skin/eye irritation risks (H315, H319), necessitating stringent safety protocols .

Biological Activity

Methyl oxazole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is C5H5NO2C_5H_5NO_2, and it has a molecular weight of approximately 115.1 g/mol. The presence of the carboxylate group at the 2-position enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may act as an inhibitor or activator of specific enzymes and receptors, influencing biochemical pathways involved in disease processes. The electron density from the nitrogen atom can facilitate nucleophilic attacks on electrophilic centers in target molecules, which is crucial for its mechanism of action.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi.

PathogenMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus12
Escherichia coli10
Candida albicans8
Aspergillus niger15

In a study by Singh et al., various substituted oxazoles were synthesized and evaluated for their antibacterial potential against different bacterial strains. This compound demonstrated notable activity comparable to standard antibiotics such as ampicillin and ciprofloxacin .

2. Anticancer Activity
this compound has shown promise in anticancer research. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability by up to 70% at concentrations of 50 µM.
  • Apoptotic Induction : Increased levels of caspase-3 activity, indicating apoptosis.

These findings suggest that this compound may serve as a potential lead compound for developing new anticancer agents .

3. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In animal models, this compound administration resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple strains of bacteria and fungi. The results demonstrated its effectiveness in inhibiting growth at low concentrations, making it a candidate for further development as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies
In vitro experiments on various cancer cell lines showed that this compound could significantly reduce cell proliferation rates through mechanisms involving apoptosis. Further research is needed to elucidate the specific pathways involved.

Q & A

Q. What are the recommended methods for synthesizing methyl oxazole-2-carboxylate, and how can purity be validated?

this compound is typically synthesized via esterification of oxazole-2-carboxylic acid using methanol under acidic catalysis. A critical step is controlling reaction conditions (e.g., temperature, stoichiometry) to avoid side products like ethyl analogs (e.g., ethyl oxazole-2-carboxylate, CAS 33036-67-8) . Purity validation requires chromatographic techniques such as HPLC (e.g., using C18 columns with UV detection at 254 nm) and spectroscopic methods (¹H/¹³C NMR) to confirm structural integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Personal protective equipment (PPE) is mandatory: nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. Use fume hoods for volatile steps. In case of exposure, wash affected areas with water and consult medical professionals immediately . Note that safety data for this compound derivatives (e.g., methyl 2-hydroxyacetate) emphasize avoiding inhalation and ensuring proper ventilation .

Q. How can researchers characterize the crystalline structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the SHELX suite (SHELXL/SHELXD) is widely used for refining crystallographic data, even for complex analogs like methyl 4-hydroxy-3-[4-methoxy-2-(methoxymethyleneoxy)phenyl]-5-oxo-2,5-dihydrofuran-2-carboxylate . Pair experimental data with computational tools (e.g., Mercury or Olex2) to visualize hydrogen-bonding networks and packing motifs.

Advanced Research Questions

Q. How do electronic effects of substituents on the oxazole ring influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing carboxylate group at position 2 directs electrophilic substitution to position 5 of the oxazole ring. For example, nitro or halogen substituents (e.g., ethyl 6-nitrobenzo[d]oxazole-2-carboxylate) enhance electrophilicity, enabling Suzuki-Miyaura couplings for functionalized heterocycles . Density functional theory (DFT) studies can model charge distribution to predict regioselectivity .

Q. What challenges arise in resolving enantiomers of chiral this compound derivatives, and what chiral stationary phases (CSPs) are effective?

Enantiomeric resolution requires CSPs with tailored interactions. For analogs like methyl 2-aminothiazole-4-carboxylate, polysaccharide-based columns (Chiralpak IA/IB) achieve baseline separation via π-π and hydrogen-bonding interactions . Validate enantiopurity using polarimetry and circular dichroism (CD) spectroscopy.

Q. How can computational modeling optimize the catalytic efficiency of this compound in enzyme inhibition studies?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding affinities to target enzymes. For instance, this compound derivatives inhibit cytochrome P450 enzymes by coordinating to the heme iron via the carboxylate oxygen. Validate predictions with kinetic assays (e.g., UV-Vis monitoring of substrate depletion) .

Q. What strategies mitigate data discrepancies in spectroscopic analysis of this compound degradation products?

Degradation pathways (e.g., hydrolysis or photolysis) produce intermediates like oxazole-2-carboxylic acid. Use tandem LC-MS/MS with high-resolution mass spectrometry (HRMS) to distinguish isomers. For conflicting NMR signals, employ 2D techniques (HSQC, HMBC) to resolve overlapping peaks .

Methodological Considerations

  • Experimental Design :

    • For synthetic workflows, use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity) .
    • In crystallography, prioritize high-resolution data (R<10%) and validate refinement with R-free values .
  • Data Validation :

    • Cross-reference spectral data with databases (e.g., Crystallography Open Database, COD Entry 2005896) .
    • Use systematic reviews to address contradictory findings (e.g., meta-analyses of catalytic applications) .
  • Ethical Reporting :

    • Adhere to IUCr standards for crystallographic data deposition .
    • Disclose synthetic yields, side products, and analytical limits to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.